Chlorphenesin, (S)-

Descripción general

Descripción

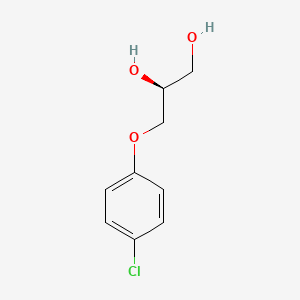

Chlorphenesin, (S)- is an organic compound characterized by the presence of a chlorophenoxy group attached to a propane-1,2-diol backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Chlorphenesin, (S)- typically involves the reaction of (2S)-glycidol with 4-chlorophenol. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of glycidol reacts with the chlorophenol to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to maintain optimal reaction conditions and improve yield. The reaction mixture is typically heated to a temperature range of 60-80°C, and the product is purified using techniques such as distillation or recrystallization.

Types of Reactions:

Oxidation: Chlorphenesin, (S)- can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of substituted phenoxy derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Chlorphenesin exhibits notable antimicrobial activity, which makes it a valuable ingredient in various cosmetic formulations. It is commonly used as a preservative to prevent microbial growth in topical products.

- Mechanism of Action : Chlorphenesin acts by disrupting the cellular processes of bacteria and fungi, thereby inhibiting their growth. This property is crucial for extending the shelf life of cosmetic products and ensuring user safety.

- Case Study : A study highlighted that chlorphenesin was effective against a range of pathogens when tested in different formulations, demonstrating its utility in personal care products .

Immunosuppressive Effects

Research has indicated that Chlorphenesin can modulate immune responses, making it a candidate for therapeutic applications in autoimmune diseases.

- In Vitro Studies : Chlorphenesin has been shown to inhibit the proliferation of B and T lymphocytes at concentrations ranging from 20 to 50 µg/ml. This suggests potential use in conditions where immune suppression is desirable .

- Animal Studies : In animal models, chlorphenesin administration resulted in a significant reduction in antibody formation when co-administered with antigens. This effect was particularly noted in studies involving mice and rabbits, where chlorphenesin suppressed humoral immunity without increasing susceptibility to infections .

Therapeutic Applications

Chlorphenesin has been explored for its therapeutic potential beyond cosmetics, particularly in oncology.

- Cancer Treatment : Clinical trials involving patients with various neoplasms revealed that chlorphenesin could induce complete or partial remission in certain skin cancers, including squamous cell carcinoma. Patients receiving doses of 1 to 6 g daily showed varying responses, with some achieving significant improvement .

- Mechanism of Action in Cancer : The compound appears to exert its effects not directly on the malignant cells but rather by enhancing the host's immune response against them. This dual action underscores its potential as an adjunct therapy in cancer treatment .

Safety and Sensitization Studies

While chlorphenesin has beneficial applications, safety assessments are crucial to understand its tolerability.

- Skin Sensitization : Studies have shown that chlorphenesin does not induce sensitization at concentrations typically used in cosmetics (0.5% - 1%). However, there have been isolated reports of contact dermatitis associated with its use, indicating that individual reactions may occur .

- Toxicological Profile : In toxicity studies on rats, chlorphenesin was classified as a non-irritant with minimal adverse effects observed at high doses. The no adverse effect level was determined to be 10 mg/kg/day .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of Chlorphenesin, (S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparación Con Compuestos Similares

(2S)-3-(4-bromophenoxy)propane-1,2-diol: Similar structure but with a bromine atom instead of chlorine.

(2S)-3-(4-fluorophenoxy)propane-1,2-diol: Similar structure but with a fluorine atom instead of chlorine.

(2S)-3-(4-methylphenoxy)propane-1,2-diol: Similar structure but with a methyl group instead of chlorine.

Uniqueness: Chlorphenesin, (S)- is unique due to the presence of the chlorine atom, which can influence the compound’s reactivity and interaction with biological targets. The chlorine atom can enhance the compound’s lipophilicity and ability to penetrate cell membranes, making it potentially more effective in certain applications compared to its analogs.

Propiedades

Número CAS |

80117-05-1 |

|---|---|

Fórmula molecular |

C9H11ClO3 |

Peso molecular |

202.63 g/mol |

Nombre IUPAC |

(2S)-3-(4-chlorophenoxy)propane-1,2-diol |

InChI |

InChI=1S/C9H11ClO3/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,11-12H,5-6H2/t8-/m0/s1 |

Clave InChI |

MXOAEAUPQDYUQM-QMMMGPOBSA-N |

SMILES |

C1=CC(=CC=C1OCC(CO)O)Cl |

SMILES isomérico |

C1=CC(=CC=C1OC[C@H](CO)O)Cl |

SMILES canónico |

C1=CC(=CC=C1OCC(CO)O)Cl |

Key on ui other cas no. |

80117-05-1 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.